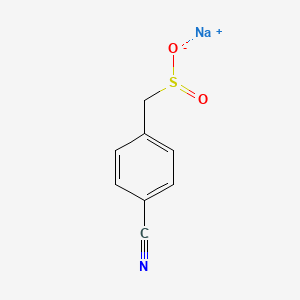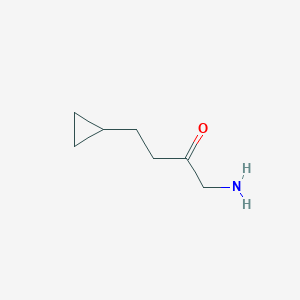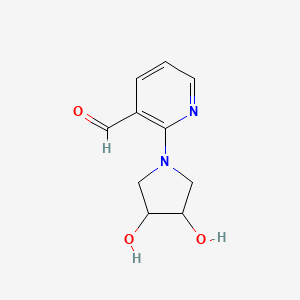
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H16O It is a cyclopentane derivative with a methyl group and a prop-2-en-1-yl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone
Reduction: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane
Substitution: 2-Methyl-1-(prop-2-en-1-yl)cyclopentyl chloride or bromide
Aplicaciones Científicas De Investigación
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to undergo various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-cyclopenten-1-one
- 2-Methyl-2-propen-1-ol
- 2-Methyl-1-propenylcyclopentane
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a prop-2-en-1-yl group on the cyclopentane ring. This combination of functional groups provides a distinct reactivity profile compared to similar compounds, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-methyl-1-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-6-9(10)7-4-5-8(9)2/h3,8,10H,1,4-7H2,2H3 |
Clave InChI |
HLIRWNMOSGOEGE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)

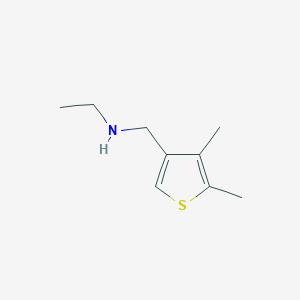
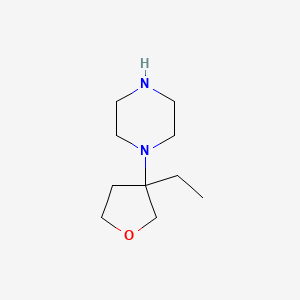
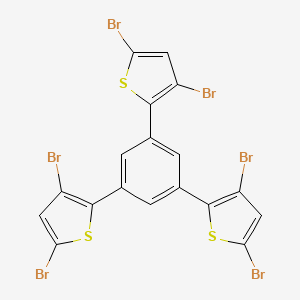

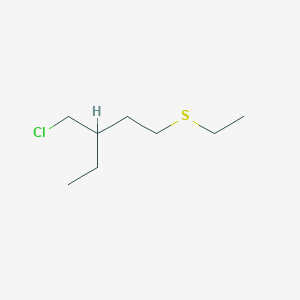

![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)

